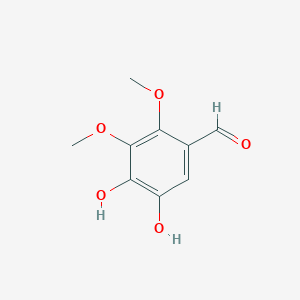![molecular formula C18H28N2OS2 B11467673 4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol](/img/structure/B11467673.png)
4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol: is a complex organic molecule with a unique structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
-
Functional Groups: : The compound features an amino group (NH₂), a methyl group (CH₃), and a tert-butyl group (C(CH₃)₃).
-
Biological Significance: : Thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
準備方法
The synthetic routes for this compound involve several steps. While I don’t have specific details on the industrial production methods, here’s a general outline:
-
Thiazole Formation: : Start with a precursor containing the thiazole ring. Various methods can be employed, such as cyclization of thioamides or thiosemicarbazides.
-
Amination: : Introduce the amino group by reacting the thiazole-containing compound with an appropriate amine source.
-
Sulfenylation: : Add the methylsulfanyl group using a suitable reagent.
-
Tert-Butylation: : Protect the phenolic hydroxyl group by tert-butylation (using tert-butyl chloride or tert-butyl alcohol).
化学反応の分析
Oxidation/Reduction: The compound may undergo oxidation (e.g., converting the thiol group to a disulfide) or reduction (e.g., reducing the nitro group to an amino group).
Substitution: Electrophilic substitution at the C-5 position of the thiazole ring or nucleophilic substitution at the C-2 position.
Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).
科学的研究の応用
Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.
Biology: Explore its impact on cellular pathways and receptors.
Chemistry: Study its reactivity and interactions.
作用機序
標的: この化合物によって影響を受ける分子標的(例えば、酵素、受容体)を特定します。
経路: この化合物によって調節されるシグナル伝達経路を調査します。
類似化合物との比較
類似化合物の直接的なリストはありませんが、構造、生物活性、および用途の点で、他のチアゾール系分子と比較することができます。
特性
分子式 |
C18H28N2OS2 |
|---|---|
分子量 |
352.6 g/mol |
IUPAC名 |
4-[(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methylsulfanyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28N2OS2/c1-17(2,3)13-7-11(8-14(15(13)21)18(4,5)6)22-10-12-9-20-16(19)23-12/h7-8,12,21H,9-10H2,1-6H3,(H2,19,20) |
InChIキー |
ALTFRXAGTGJIFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11467591.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11467595.png)
![diethyl (2E)-2-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11467598.png)

![4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11467606.png)
![4-(4-chlorophenyl)-6-(3-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11467619.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B11467631.png)
![Ethyl 4-amino-6-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}quinoline-3-carboxylate](/img/structure/B11467636.png)
![ethyl 7-(3-methoxypropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467641.png)
![4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11467651.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide](/img/structure/B11467665.png)
![methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11467668.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11467682.png)
